

Comparative pharmacological analysis of 5-MeO-αMT and 5-MeO-DMT

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Methoxy-alpha-methyltryptamine

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This guide provides a comprehensive, data-driven comparison of the pharmacological properties of two potent serotonergic tryptamines: 5-methoxy-α-methyltryptamine (5-MeO-αMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The following analysis is based on available preclinical data and is intended to inform research and drug development efforts.

Executive Summary

5-MeO- α MT and 5-MeO-DMT are structurally related tryptamines that exhibit potent activity at serotonin receptors, the primary targets for psychedelic compounds. While both are recognized for their psychoactive effects, their pharmacological profiles present key differences in receptor affinity, functional potency, and pharmacokinetics. 5-MeO-DMT is a naturally occurring compound known for its high affinity for the 5-HT1A receptor and its rapid and short-acting effects. In contrast, 5-MeO- α MT is a synthetic derivative of α -methyltryptamine (α MT) and is characterized by its high potency as a 5-HT2A receptor agonist and a longer duration of action. These distinctions have significant implications for their potential therapeutic applications and risk profiles.



Data Presentation: Quantitative Pharmacological Comparison

The following tables summarize the key pharmacological parameters for 5-MeO- α MT and 5-MeO-DMT, focusing on their interactions with serotonin receptors.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound	5-HT _{1a}	5-HT _{2a}	5-HT ₂₀	SERT
5-MeO-αMT	46 - 194	Data Not Available	Data Not Available	>1000
5-MeO-DMT	1.9 - 3	>1000	Data Not Available	2184

A lower K_i value indicates a higher binding affinity.

Table 2: Functional Activity (EC₅₀, nM)

Compound	5-HT _{2a} Agonism
5-MeO-αMT	2 - 8.4
5-MeO-DMT	1.80 - 3.87

EC₅₀ represents the concentration of the compound that produces 50% of the maximal response.

Table 3: Pharmacokinetic Parameters



Parameter	5-MeO-αMT	5-MeO-DMT	
Route of Administration	Oral	Inhalation, Intramuscular, Intravenous, Insufflation	
Onset of Action	~1 hour	Seconds to minutes	
Duration of Action	12 - 18 hours	Short-acting	
Metabolism	Likely MAO-A	MAO-A, CYP2D6 (to active metabolite bufotenine)[1][2][3]	

Comparative Analysis

Receptor Binding and Functional Activity:

The most striking difference in the receptor binding profiles of these two compounds is their affinity for the 5-HT_{1a} and 5-HT_{2a} receptors. 5-MeO-DMT exhibits a significantly higher affinity for the 5-HT_{1a} receptor compared to the 5-HT_{2a} receptor[1][2]. This has led to its classification as an "atypical" psychedelic, with its effects potentially being mediated more by 5-HT_{1a} activation than is typical for classic psychedelics.

Conversely, 5-MeO- α MT is a highly potent agonist at the 5-HT_{2a} receptor, with EC₅₀ values in the low nanomolar range.[4] Its potency at the 5-HT_{2a} receptor is reported to be significantly higher than that of DMT.[4] The hallucinogenic effects of 5-MeO- α MT are primarily attributed to its potent 5-HT_{2a} agonism. While both compounds are full agonists at the 5-HT_{2a} receptor, the difference in their binding affinities for other serotonin receptor subtypes likely contributes to their distinct subjective effects.

Pharmacokinetics and Metabolism:

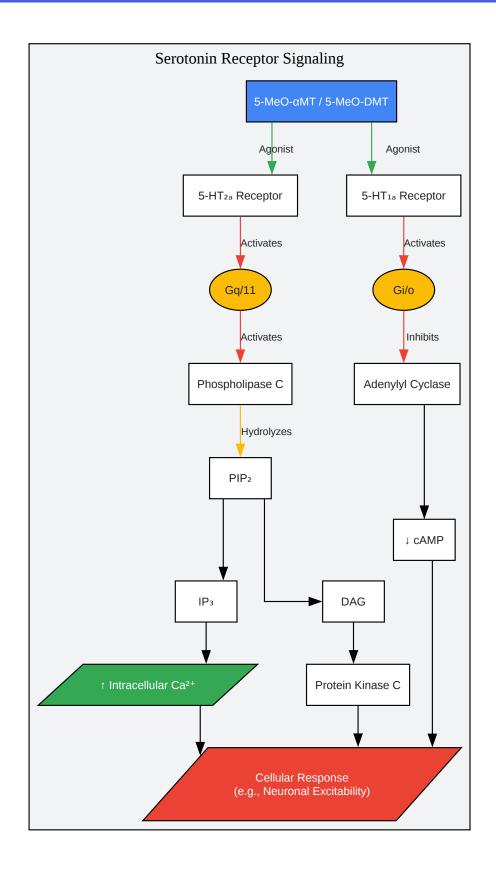
The pharmacokinetic profiles of 5-MeO- α MT and 5-MeO-DMT are markedly different. 5-MeO- α MT is orally active and has a long duration of action, lasting 12 to 18 hours.[4] In contrast, 5-MeO-DMT is not orally active due to rapid metabolism by monoamine oxidase (MAO) in the gut and liver.[2] It is typically administered via parenteral routes, leading to a rapid onset of effects and a much shorter duration of action.



5-MeO-DMT is metabolized by both MAO-A and the cytochrome P450 enzyme CYP2D6.[1][2] [3] O-demethylation by CYP2D6 produces the active metabolite bufotenine, which has a higher affinity for the 5-HT_{2a} receptor than the parent compound.[1][2][3] The metabolism of 5-MeO-αMT is less well-characterized but is also presumed to involve MAO-A.

Mandatory Visualizations

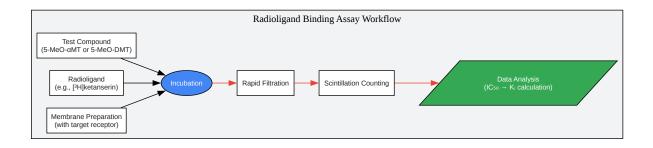




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Caption: Simplified signaling pathways for 5-HT_{2a} and 5-HT_{1a} receptors.







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